A Methodological and Predictive Guide to the Single-Crystal X-ray Structure Determination of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol
A Methodological and Predictive Guide to the Single-Crystal X-ray Structure Determination of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol
An in-depth technical guide
Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For novel compounds such as 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, a tertiary cyclopropyl carbinol of potential interest in synthetic and medicinal chemistry, single-crystal X-ray diffraction (SC-XRD) provides the definitive method for structural elucidation. In the absence of a publicly available crystal structure, this guide presents a comprehensive, field-proven methodology for its determination. We provide expert guidance on the synthesis and purification of the target compound, detail a suite of crystallization strategies, outline a rigorous protocol for SC-XRD data collection and refinement, and offer a predictive analysis of the expected structural features. This document serves as a practical whitepaper for researchers and drug development professionals aiming to characterize this and similar novel small molecules.
Introduction and Rationale
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol belongs to the class of cyclopropyl carbinols, which are valuable intermediates in organic synthesis due to the unique reactivity of the strained cyclopropyl group. The presence of the 3,4-dimethoxyphenyl (veratryl) moiety, a common feature in biologically active natural products and pharmaceuticals, suggests its potential for further investigation.
Determining the single-crystal X-ray structure of this molecule is paramount for several reasons:
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Unambiguous Stereochemistry: It provides absolute confirmation of the molecular connectivity and conformation in the solid state.
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Intermolecular Interactions: It reveals the precise nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern crystal packing and influence physical properties like melting point and solubility.
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Conformational Analysis: It offers insight into the preferred spatial orientation of the flexible cyclopropyl, hydroxyl, and dimethoxyphenyl groups, which is crucial for computational modeling and structure-activity relationship (SAR) studies.
This guide provides a self-validating workflow, from chemical synthesis to final crystallographic analysis, enabling researchers to obtain a high-quality crystal structure.
Synthesis and High-Purity-Grade Purification
A prerequisite for successful crystallization is the availability of starting material of the highest possible purity (>99.5%). The most direct and reliable synthetic route to the title compound is the Grignard reaction.
Proposed Synthetic Protocol: Grignard Reaction
The synthesis involves the nucleophilic addition of cyclopropylmagnesium bromide to the electrophilic carbonyl carbon of 3',4'-dimethoxyacetophenone.
Reaction Scheme:
Step-by-Step Experimental Protocol:
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Grignard Reagent Preparation:
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To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).
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Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
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Slowly add a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF via an addition funnel, maintaining a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of the Grignard reagent.
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Nucleophilic Addition:
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Cool the Grignard solution to 0 °C in an ice bath.
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Slowly add a solution of 3',4'-dimethoxyacetophenone (1.0 eq) in anhydrous THF.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Work-up and Extraction:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3).
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Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the target compound as a viscous oil or low-melting solid.
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Crystallization Strategies for Single-Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The presence of a hydroxyl group for hydrogen bonding and a moderately flexible backbone requires a systematic screening of conditions.
Primary Crystallization Techniques
A multi-pronged screening approach is recommended. The following methods should be attempted in parallel using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol).
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Slow Evaporation:
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Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent in a small vial.
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Cover the vial with a cap containing a few pinholes.
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Allow the solvent to evaporate slowly over several days in a vibration-free environment.
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Vapor Diffusion (Liquid-Liquid):
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Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a good solvent (e.g., dichloromethane).
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Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane).
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The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.
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Cooling Crystallization:
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Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 40 °C).
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Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).
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The diagram below illustrates the decision-making workflow for these crystallization experiments.
Caption: Workflow for screening and optimizing crystallization conditions.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, the following protocol ensures the collection of high-quality data for structure determination.
Step-by-Step Data Collection and Refinement Protocol
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Crystal Selection and Mounting:
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Under a polarized light microscope, select a well-formed crystal with sharp edges and no visible defects.
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Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
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Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. This minimizes thermal motion and radiation damage.
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Data Collection:
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Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
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Perform an initial unit cell determination.
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Based on the crystal system and unit cell parameters, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.
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Data Reduction and Integration:
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Process the raw diffraction images using software such as SAINT or XDS. This step integrates the intensity of each reflection and applies corrections for Lorentz and polarization effects.
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Apply an absorption correction (e.g., multi-scan using SADABS).
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Structure Solution and Refinement:
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Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT or olex2.solve). This step provides an initial model of the molecular structure.
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Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). The refinement process involves:
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Assigning atom types and locating all non-hydrogen atoms.
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Refining atomic coordinates and anisotropic displacement parameters.
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Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
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Finalizing the refinement until the model converges, as indicated by stable R-factors and a flat residual electron density map.
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The diagram below outlines the workflow from a mounted crystal to a validated structure.
Caption: Workflow for SC-XRD data processing and structure refinement.
Predictive Structural Analysis
Based on fundamental chemical principles, we can anticipate several key features in the crystal structure.
Expected Molecular Conformation and Interactions
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Hydrogen Bonding: The tertiary hydroxyl group is the primary hydrogen bond donor. It is expected to form a strong intermolecular O-H···O hydrogen bond with an acceptor. The most likely acceptors are the oxygen atoms of the methoxy groups or the hydroxyl group of a neighboring molecule, leading to the formation of dimers or chains.
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Conformation: Steric hindrance will likely force the cyclopropyl and 3,4-dimethoxyphenyl rings to adopt a staggered or gauche conformation relative to each other around the C(OH)-C(ipso) bond. The orientation of the two methoxy groups relative to the phenyl ring will also be a key conformational feature.
The diagram below shows the predicted molecular structure and highlights the key sites for intermolecular interactions.
Caption: Predicted structure with key hydrogen bonding sites identified.
Crystallographic Data Summary
The final output of the analysis will be a Crystallographic Information File (CIF) and a summary table. The table below serves as a template for reporting the key crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₁₄H₂₀O₃ |
| Formula Weight | 236.31 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Temperature (K) | 100(2) K |
| Radiation (λ, Å) | Mo Kα (0.71073) or Cu Kα (1.54184) |
| Final R₁ [I > 2σ(I)] | To be determined |
| wR₂ (all data) | To be determined |
| Goodness-of-fit (S) | To be determined |
| CCDC Deposition Number | To be assigned upon deposition |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the complete structural elucidation of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol by single-crystal X-ray diffraction. By following the detailed protocols for synthesis, purification, crystallization, and data analysis, researchers can confidently determine the precise three-dimensional structure of this and analogous compounds. The resulting structural information is invaluable, providing a solid foundation for understanding the molecule's properties and for its rational application in drug design, catalysis, and materials science.
References
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Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
